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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

Cat. No.: B194367

Introduction: 7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-
2(1H)-one (CAS No: 22246-18-0), is a crucial intermediate in the synthesis of pharmaceuticals,
most notably the antipsychotic drug aripiprazole.[1][2] Its molecular formula is CoHoNO2, with a
molecular weight of approximately 163.17 g/mol .[3][4][5] Accurate structural elucidation and
purity assessment are paramount in drug development, making a thorough understanding of its
spectroscopic characteristics essential. This guide provides a detailed overview of the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Hydroxy-
3,4-dihydrocarbostyril, along with the experimental protocols for these analyses.

Data Presentation: Spectroscopic Summary

The following tables summarize the available and predicted spectroscopic data for 7-Hydroxy-
3,4-dihydrocarbostyril.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Predicted): A predicted *H NMR spectrum in Methanol-d4 (MeOD) at 300 MHz
shows distinct signals corresponding to the aromatic and aliphatic protons.
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
6.95 d 8.1 1H Aromatic H (H-5)
6.41 dd 2.4,8.1 1H Aromatic H (H-6)
6.35 d 2.4 1H Aromatic H (H-8)
Aliphatic H (-
2.89-2.77 m - 2H
CH2-C=0)
Aliphatic H (Ar-
251 dd 6.6, 8.4 2H
CHz-)
[Source:
iChemical][6]

Note:Detailed experimental 13C NMR data was not available in the reviewed sources. However,
analysis would be expected to show nine distinct carbon signals, including those for the
carbonyl group, aromatic carbons, and two aliphatic carbons.

Infrared (IR) Spectroscopy

An FTIR spectrum is typically acquired using a KBr pellet or ATR technique.[4] While a specific
peak list is not available, the characteristic absorption bands can be predicted based on the
molecule's functional groups.
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Wavenumber Range (cm~*) Functional Group Vibration Type
3400 - 3200 (broad) O-H (Phenol) Stretching

3300 - 3100 N-H (Amide) Stretching

3100 - 3000 C-H (Aromatic) Stretching

3000 - 2850 C-H (Aliphatic) Stretching
~1660 C=0 (Amide 1) Stretching

1620 - 1450 C=C (Aromatic) Stretching
~1540 N-H (Amide II) Bending

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[3] The primary data point
obtained is the molecular ion peak.

m/z Value lon Notes

Molecular lon Peak,
163.17 [M]* corresponding to the molecular
formula CoHoaNO:»2.

[Source: Benchchem][3]

Note:A detailed fragmentation pattern was not available in the reviewed sources.
Fragmentation would likely involve losses related to the amide and hydroxyl functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic data. The following protocols
are representative for the analysis of 7-Hydroxy-3,4-dihydrocarbostyril.

NMR Spectroscopy

This protocol is suitable for acquiring *H and *3C NMR spectra of quinolinone derivatives.
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o Sample Preparation: Accurately weigh 5-10 mg of the sample for *tH NMR or 20-50 mg for
13C NMR.

e Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or Methanol-d4) in a clean vial.

o Transfer: Using a pipette with a filter plug, transfer the solution into a 5 mm NMR tube.
e Acquisition:
o Acquire a standard *H NMR spectrum to check sample shimming and concentration.

o For quantitative *H NMR, use an inverse-gated decoupling sequence to remove 13C
satellites and ensure accurate integration.

o For 3C NMR, use a standard proton-decoupled pulse sequence with a sufficient relaxation
delay to ensure quantitative accuracy of all carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[3]

e Sample Preparation: Weigh approximately 1-2 mg of 7-Hydroxy-3,4-dihydrocarbostyril
and 100-200 mg of spectroscopic grade KBr powder. Both should be thoroughly dried to
prevent moisture absorption.

e Grinding: Grind the sample and KBr together in an agate mortar until a fine, homogeneous
powder is obtained.

» Pellet Formation: Place the mixture into a pellet-forming die. Apply a force of approximately
8-10 tons under vacuum for several minutes to form a thin, transparent pellet.

o Background Measurement: Prepare a blank KBr pellet (containing only KBr) to measure the
background spectrum.
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o Sample Measurement: Place the sample pellet in the FTIR spectrometer's sample holder
and acquire the spectrum, typically in the range of 4000-400 cm~1. The background
spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile or semi-volatile

aromatic compounds.

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

e GC Conditions:

[¢]

Injector: Splitless mode at 250-300°C.

[e]

Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS) is typically used.

o

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at
a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e MS Conditions:
o lonization Mode: Electron Impact (El) at 70 eV.

o Mass Analyzer: Scan a mass range appropriate for the compound and its expected
fragments (e.g., m/z 40-500).

o Transfer Line Temperature: Maintained at approximately 290°C to prevent sample
condensation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like 7-Hydroxy-3,4-dihydrocarbostyril.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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